molecular formula C18H19N3O B11397148 1-(cyclopropylmethyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(cyclopropylmethyl)-4-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11397148
M. Wt: 293.4 g/mol
InChI Key: SYPDDHIWWMXBPJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound featuring a benzodiazole ring fused with a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method is the Sandmeyer reaction, which is efficient and mild, allowing for the stereospecific synthesis of complex bicyclic structures . Another approach involves visible-light-induced oxidative formylation, which uses molecular oxygen in the absence of an external photosensitizer to achieve high yields under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process, reducing costs and improving efficiency

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C18H19N3O/c1-2-9-21-16-6-4-3-5-15(16)19-18(21)14-10-17(22)20(12-14)11-13-7-8-13/h1,3-6,13-14H,7-12H2

InChI Key

SYPDDHIWWMXBPJ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4CC4

Origin of Product

United States

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